molecular formula C16H13N B8802242 1-(4-Methylphenyl)isoquinoline CAS No. 101273-46-5

1-(4-Methylphenyl)isoquinoline

Cat. No.: B8802242
CAS No.: 101273-46-5
M. Wt: 219.28 g/mol
InChI Key: QJAZVTOBOGKESU-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)isoquinoline is a useful research compound. Its molecular formula is C16H13N and its molecular weight is 219.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

101273-46-5

Molecular Formula

C16H13N

Molecular Weight

219.28 g/mol

IUPAC Name

1-(4-methylphenyl)isoquinoline

InChI

InChI=1S/C16H13N/c1-12-6-8-14(9-7-12)16-15-5-3-2-4-13(15)10-11-17-16/h2-11H,1H3

InChI Key

QJAZVTOBOGKESU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=CC3=CC=CC=C32

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 200 ml-three-necked flask, 3.40 g (25.0 mmole) of 4-methylphenyl-boronic acid (made by Aldrich Co.), 4.09 g (25.0 mmole) of 1-chloroisoquinoline, 25 ml of toluene, 12.5 ml of ethanol and 25 mol of 2M-sodium carbonate aqueous solution were placed and stirred at room temperature under nitrogen stream, and 0.98 g (0.85 mmole) of tetrakis(triphenylphosphine)-palladium (0) was added thereto. Thereafter, reflux under stirring was performed for 8 hours under nitrogen stream. After completion of the reaction, the reaction product was cooled and extracted by addition of cold water and toluene. The organic layer washed with saline water and dried on magnesium sulfate, followed by removal of the solvent under a reduced pressure to provide dry solid The residue was purified by silica gel column chromatography (eluent: chloroform/methanol=10/1) to obtain 2.80 g (yield=51.1%) of 1-(4-methylphenyl)isoquinoline.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
4.09 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.98 g
Type
catalyst
Reaction Step Five
Quantity
12.5 mL
Type
solvent
Reaction Step Six

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